3-[2'-(2-Cyanovinyl)[1,1'-biphenyl]-2-yl]acrylonitrile
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Overview
Description
3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile is an organic compound characterized by the presence of a biphenyl structure with a cyanovinyl group and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Cyanovinyl Group: The cyanovinyl group is introduced via a Heck reaction, where a vinyl halide reacts with a nitrile in the presence of a palladium catalyst.
Addition of the Acrylonitrile Moiety: The final step involves the addition of the acrylonitrile group through a Michael addition reaction, where an acrylonitrile reacts with the previously formed biphenyl derivative.
Industrial Production Methods
Industrial production of 3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanovinyl group, leading to the formation of oxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Substitution: The biphenyl core allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the cyanovinyl group.
Reduction Products: Amines or other reduced forms of the nitrile groups.
Substitution Products: Various biphenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
While not extensively studied in biological contexts, the compound’s potential interactions with biological molecules make it a candidate for further research in medicinal chemistry and biochemistry.
Medicine
Industry
In industry, the compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism by which 3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile exerts its effects depends on its application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, facilitating the flow of current in devices like OLEDs and OPVs. In potential medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]butyronitrile: Contains a butyronitrile group, offering different reactivity and properties.
Uniqueness
3-[2’-(2-Cyanovinyl)[1,1’-biphenyl]-2-yl]acrylonitrile is unique due to its specific combination of a biphenyl core with both cyanovinyl and acrylonitrile groups. This combination imparts distinct electronic properties, making it particularly valuable in the field of organic electronics.
Properties
IUPAC Name |
(Z)-3-[2-[2-[(Z)-2-cyanoethenyl]phenyl]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c19-13-5-9-15-7-1-3-11-17(15)18-12-4-2-8-16(18)10-6-14-20/h1-12H/b9-5-,10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYQHRNTUUBROW-OZDSWYPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)C2=CC=CC=C2C=CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C#N)C2=CC=CC=C2/C=C\C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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